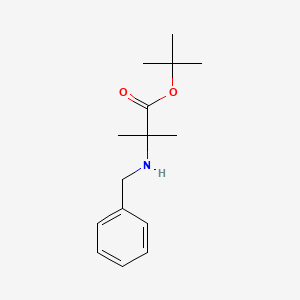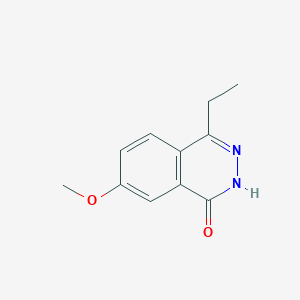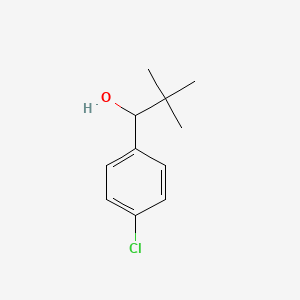![molecular formula C24H23NO5 B8444493 (4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid](/img/structure/B8444493.png)
(4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid involves multiple steps, starting from basic organic compounds. The process typically includes the following steps:
Formation of the Isoindole Core: The initial step involves the formation of the isoindole core through a cyclization reaction. This is achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Diethoxy Groups: The next step involves the introduction of diethoxy groups at specific positions on the isoindole ring. This is typically done through an alkylation reaction using ethylating agents.
Attachment of the Phenylacetic Acid Moiety: The final step involves the attachment of the phenylacetic acid moiety to the isoindole core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring .
化学反応の分析
Types of Reactions
(4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
科学的研究の応用
(4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid has several scientific research applications:
Pharmacology: It is studied as a prostanoid EP4 receptor antagonist, which has implications in treating inflammatory conditions and pain management.
Biochemistry: The compound is used to study receptor-ligand interactions and signal transduction pathways.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs targeting prostanoid receptors.
Industrial Chemistry: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
作用機序
The mechanism of action of (4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid involves its role as a competitive antagonist of the prostanoid EP4 receptor. By binding to this receptor, the compound inhibits the action of prostaglandin E2 (PGE2), which is involved in various physiological and pathological processes, including inflammation and pain . The molecular targets include the EP4 receptor, and the pathways involved are related to the inhibition of PGE2-mediated signaling .
類似化合物との比較
Similar Compounds
GW627368X: Another prostanoid EP4 receptor antagonist with a similar structure but different substituents.
GSK726701A: A partial agonist of the EP4 receptor used in pain management research.
Uniqueness
(4-(4,9-diethoxy-1-oxo-1,3-dihydro-2h-benzo[f]isoindol-2-yl)phenyl)acetic acid is unique due to its specific diethoxy substituents and its potent antagonistic activity at the EP4 receptor. This makes it a valuable tool in pharmacological research and a potential lead compound for drug development .
特性
分子式 |
C24H23NO5 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C24H23NO5/c1-3-29-22-17-7-5-6-8-18(17)23(30-4-2)21-19(22)14-25(24(21)28)16-11-9-15(10-12-16)13-20(26)27/h5-12H,3-4,13-14H2,1-2H3,(H,26,27) |
InChIキー |
ARFPOOKHKRZHNI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C2CN(C(=O)C2=C(C3=CC=CC=C31)OCC)C4=CC=C(C=C4)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1'-Benzoyl-3,4-dihydro-6-methoxy-spiro[(2H)-1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B8444455.png)




![Methyl [3-amino-6-butyl-1,2-dihydro-2-oxo-1-pyridyl]acetate](/img/structure/B8444482.png)



